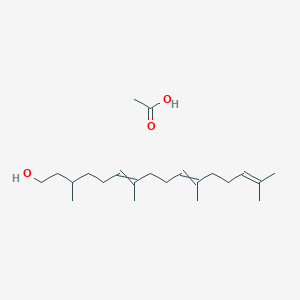
2,4-Imidazolidinedione, 3-(2-bromoethyl)-5-ethyl-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Imidazolidinedione, 3-(2-bromoethyl)-5-ethyl-5-phenyl- is a chemical compound with a molecular formula of C5H7BrN2O2 and a molecular weight of 207.03 g/mol . This compound is known for its unique structure, which includes a bromine atom attached to an ethyl group, making it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 3-(2-bromoethyl)-5-ethyl-5-phenyl- typically involves the reaction of imidazolidinedione with a bromoethyl group under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time, ensuring consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Imidazolidinedione, 3-(2-bromoethyl)-5-ethyl-5-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield compounds with different functional groups replacing the bromine atom .
Wissenschaftliche Forschungsanwendungen
2,4-Imidazolidinedione, 3-(2-bromoethyl)-5-ethyl-5-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Imidazolidinedione, 3-(2-bromoethyl)-5-ethyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The bromine atom in the compound plays a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with target molecules, leading to various biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Imidazolidinedione, 3-(2-bromoethyl)-1,5,5-trimethyl-
- 3-(2-Bromoethyl)-1-methyl-2,4-imidazolidinedione
Uniqueness
2,4-Imidazolidinedione, 3-(2-bromoethyl)-5-ethyl-5-phenyl- is unique due to its specific structure, which includes a phenyl group and an ethyl group attached to the imidazolidinedione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
824392-70-3 |
|---|---|
Molekularformel |
C13H15BrN2O2 |
Molekulargewicht |
311.17 g/mol |
IUPAC-Name |
3-(2-bromoethyl)-5-ethyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H15BrN2O2/c1-2-13(10-6-4-3-5-7-10)11(17)16(9-8-14)12(18)15-13/h3-7H,2,8-9H2,1H3,(H,15,18) |
InChI-Schlüssel |
KYCOZHOMJONDGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)N(C(=O)N1)CCBr)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14209808.png)

![2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile](/img/structure/B14209828.png)


![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)
![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)
![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)
